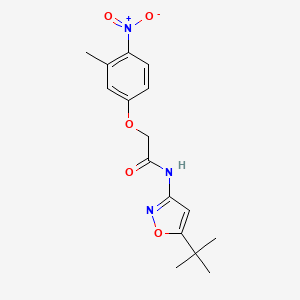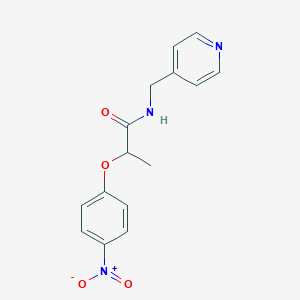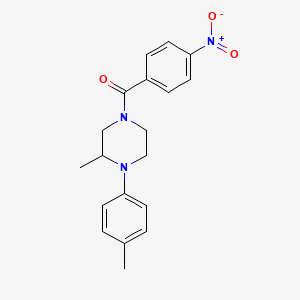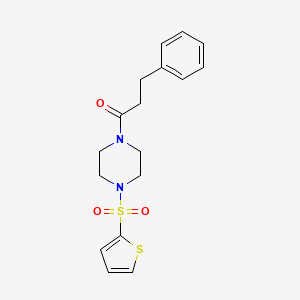![molecular formula C17H18N2O2S B4183719 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4183719.png)
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone
Descripción general
Descripción
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone, also known as Tipepidine, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. Tipepidine has been studied for its potential use in treating various medical conditions due to its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act on various neurotransmitters and receptors in the brain. It has been shown to modulate the activity of dopamine, serotonin, and glutamate receptors, which are all involved in regulating mood and behavior. This compound has also been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have analgesic effects, possibly through its modulation of opioid receptors. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, this compound has not been extensively studied in humans, which limits its potential use in clinical trials.
Direcciones Futuras
There are several future directions for research on 1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. This compound has been shown to reduce the symptoms of withdrawal from opioids and other drugs, and further research may reveal its potential as a treatment option. Additionally, this compound may have potential as a treatment for other medical conditions such as chronic pain and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various medical conditions.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in treating various medical conditions. It has a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to have antidepressant, anxiolytic, analgesic, and anti-inflammatory effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound. Further research is needed to fully understand the mechanism of action of this compound and its potential use in treating various medical conditions.
Aplicaciones Científicas De Investigación
1-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in treating various medical conditions such as depression, anxiety, and chronic pain. It has been shown to have a unique pharmacological profile that includes the modulation of various neurotransmitters and receptors in the brain. This compound has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-13(20)14-4-6-15(7-5-14)18-8-10-19(11-9-18)17(21)16-3-2-12-22-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOZTRYEFAUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4183639.png)


![ethyl N-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4183665.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183673.png)
![methyl 4-ethyl-5-methyl-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4183678.png)
![2-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4183686.png)

![1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183699.png)
![2-(2-chloro-4-fluorophenoxy)-N-[3-(4-morpholinylcarbonyl)-2-thienyl]propanamide](/img/structure/B4183707.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183718.png)

![3-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4183735.png)

